molecular formula C21H27N3O2S B4120768 N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B4120768
M. Wt: 385.5 g/mol
InChI Key: AJQCGXPWHSCKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide, commonly known as UMB68, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide derivatives, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of UMB68 is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth and survival. UMB68 has been found to activate the p38 MAPK pathway, which plays a crucial role in apoptosis induction, and to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
UMB68 has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential use as a combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of UMB68 is its relatively low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability may pose challenges in its formulation and delivery. Moreover, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the research on UMB68, including:
1. Optimization of its chemical structure to improve its potency and selectivity towards cancer cells.
2. Investigation of its pharmacokinetics and pharmacodynamics in animal models to determine its efficacy and safety.
3. Development of novel drug delivery systems to improve its solubility and stability.
4. Exploration of its potential use in combination therapy with other anticancer agents.
5. Investigation of its potential use in other fields of research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, UMB68 is a promising chemical compound that has been studied for its potential therapeutic applications, particularly in cancer research. Its mechanism of action involves the modulation of various signaling pathways that regulate cell growth and survival. Although further studies are needed to determine its efficacy and safety, UMB68 holds great potential as a novel anticancer agent.

Scientific Research Applications

UMB68 has been investigated for its potential therapeutic applications in various fields of research. One of the major areas of interest is cancer research, where UMB68 has been found to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-15-5-7-18(8-6-15)24-10-9-23(14-16(24)2)21(27)22-17-11-19(25-3)13-20(12-17)26-4/h5-8,11-13,16H,9-10,14H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQCGXPWHSCKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=S)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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